molecular formula C19H16N4O2S2 B2837521 N-(benzo[d]thiazol-2-yl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 851132-35-9

N-(benzo[d]thiazol-2-yl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2837521
CAS No.: 851132-35-9
M. Wt: 396.48
InChI Key: BYFHBZLHJRITNH-UHFFFAOYSA-N
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Description

The compound N-benzo[c][1,2,5]thiazol-4-yl-3-trifluoromethylbenzamide is an example of the N,N-bidentate directing group . It possesses two nitrogen (N) atoms separated by two carbons .


Synthesis Analysis

The title compound is synthesized . It represents an example of the N,N-bidentate directing group .


Molecular Structure Analysis

The compound possesses two nitrogen (N) atoms separated by two carbons . It represents an example of the N,N-bidentate directing group .


Chemical Reactions Analysis

The title compound was synthesized by reacting 3-trifluoromethylbenzoyl chloride and 4-aminobenzo[c][1,2,5]thiadiazole . The compound was characterized by various spectroscopic methods .


Physical and Chemical Properties Analysis

The compound possesses two nitrogen (N) atoms separated by two carbons .

Scientific Research Applications

Synthesis and Antitumor Activity

One area of research has involved the synthesis of derivatives of benzothiazole and imidazole compounds and evaluating their antitumor activities. For example, a study by Yurttaş, Tay, and Demirayak (2015) reported the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with different heterocyclic rings, including the evaluation of their potential antitumor activity against human tumor cell lines. These compounds were found to exhibit considerable anticancer activity against some cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Antibacterial and Antioxidant Properties

Research by Gullapelli, Thupurani, and Brahmeshwari (2014) focused on the synthesis of pyrimidine derivatives based on 2-(4-aminophenyl)benzimidazole, which were tested for antibacterial activity. These studies are essential for developing new antimicrobial agents (Gullapelli, Thupurani, & Brahmeshwari, 2014).

Furthermore, Koppireddi et al. (2013) synthesized a series of N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and evaluated them for anti-inflammatory and antioxidant activities. Some compounds exhibited good antioxidant activity and anti-inflammatory properties, suggesting their potential therapeutic applications (Koppireddi et al., 2013).

Metabolic Stability Improvement

Stec et al. (2011) investigated the structural modifications of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors to improve their metabolic stability. This research is crucial for the development of more stable and effective therapeutic agents (Stec et al., 2011).

Mechanism of Action

The compound is potentially a substrate for metal-catalyzed C-H bond functionalization .

Future Directions

The compound, possessing the requisite N,N-bidentate directing group, can undergo metal-catalyzed C-H bond functionalization .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S2/c1-25-14-6-4-5-13(11-14)23-10-9-20-19(23)26-12-17(24)22-18-21-15-7-2-3-8-16(15)27-18/h2-11H,12H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYFHBZLHJRITNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=CN=C2SCC(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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